molecular formula C17H22N4O2 B6453952 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2548989-28-0

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6453952
CAS No.: 2548989-28-0
M. Wt: 314.4 g/mol
InChI Key: XDFXHSWNYIXFLR-UHFFFAOYSA-N
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Description

4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 6. The piperidine ring is further functionalized with a [(3-methylpyridin-2-yl)oxy]methyl substituent at its 4-position.

Properties

IUPAC Name

4-methoxy-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-4-3-7-18-17(13)23-11-14-5-8-21(9-6-14)15-10-16(22-2)20-12-19-15/h3-4,7,10,12,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFXHSWNYIXFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while nucleophilic substitution can produce a variety of substituted piperidinyl derivatives.

Scientific Research Applications

4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes or receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and specificity, while the methoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on their pyrimidine core substitutions and piperidine modifications. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrimidine-Piperidine Derivatives

Compound Name Core Structure Position 4 Substituent Position 6 Substituent Piperidine Modification Key Properties/Applications References
4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine Pyrimidine Methoxy Piperidin-1-yl 4-[(3-Methylpyridin-2-yl)oxymethyl] Hypothesized kinase inhibition; enhanced solubility due to methoxy and pyridyloxy groups
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine Methyl Piperidin-1-yl None Crystal structure studied; potential scaffold for antimicrobial agents
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Pyrimidine Methoxymethyl Piperidin-1-yl None Laboratory research use; increased lipophilicity due to phenyl group
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione N/A Piperidin-1-ylmethyl 4-(2,3-Dimethylphenoxy) Anti-mycobacterial activity (e.g., tuberculosis treatment)
3-(Piperidin-1-yl)propan-1-ol-substituted 2-aminopyrimidines 2-Aminopyrimidine Variable (e.g., methylpiperazine) Piperidin-1-yl-propanol Variable side chains Pharmacological evaluation for kinase inhibition; systematic linker optimization

Structural and Functional Insights

Substituent Effects on Bioactivity: The methoxy group at position 4 in the target compound may improve solubility compared to methyl or phenyl substituents in analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ). However, phenyl groups (as in 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine ) enhance lipophilicity, which could influence membrane permeability.

Piperidine Modifications: Piperidine rings with phenoxy substitutions (e.g., 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ) demonstrate anti-mycobacterial activity, suggesting that bulkier aromatic groups may enhance target specificity. In contrast, 3-(piperidin-1-yl)propan-1-ol linkers in 2-aminopyrimidines prioritize flexibility and solubility, highlighting the trade-off between rigidity and pharmacokinetic optimization.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution on pyrimidine and subsequent functionalization of the piperidine ring, as seen in analogous procedures for 4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine .

Biological Activity

4-Methoxy-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse biological properties, and is substituted with a methoxy group and a piperidinyl moiety linked to a methylpyridine unit. The unique structural characteristics of this compound suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrimidine core can modulate enzyme activity, while the piperidinyl group may enhance binding affinity and specificity. Additionally, the methoxy group can influence pharmacokinetic properties, affecting absorption and distribution within biological systems.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit inhibitory effects on various enzyme activities. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression.

Case Studies

A notable case study involved the evaluation of related pyrimidine compounds in cancer cell lines. These studies indicated that certain derivatives could induce apoptosis in cancer cells through the modulation of signaling pathways involving AMP-activated protein kinase (AMPK). This suggests that this compound may have therapeutic potential in oncology .

Pharmacological Applications

The compound has been investigated for its potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Preliminary research indicates that it may influence neurotransmitter systems, thus offering possibilities for developing treatments for conditions such as depression and anxiety .

Data Table: Biological Activity Summary

Activity Description References
Enzyme InhibitionInhibits tyrosine kinases; potential anti-cancer activity
Apoptosis InductionInduces apoptosis in cancer cell lines
AMPK ActivationActivates AMPK, influencing metabolic pathways
Neurological EffectsPotential treatment for depression and anxiety

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds between the pyrimidine core and substituents.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
  • Reduction: The pyrimidine ring can be reduced under specific conditions.
  • Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.

These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.

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